Dichloro[1,3-bis(diphenylphosphino)propane]nickel
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Overview
Description
Dichloro[1,3-bis(diphenylphosphino)propane]nickel: is an organometallic compound with the chemical formula C27H26Cl2NiP2 . It is commonly used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Kumada and Suzuki-Miyaura reactions . The compound is known for its bright orange-red crystalline appearance and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dichloro[1,3-bis(diphenylphosphino)propane]nickel typically involves the reaction of nickel(II) chloride hexahydrate with 1,3-bis(diphenylphosphino)propane in a suitable solvent such as 2-propanol . The reaction can be represented as follows:
Ni(H2O)6Cl2+dppp→NiCl2(dppp)+6H2O
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of inert atmospheres and low temperatures can help improve the selectivity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Dichloro[1,3-bis(diphenylphosphino)propane]nickel undergoes various types of reactions, including:
Cross-Coupling Reactions: It acts as a catalyst in Kumada and Suzuki-Miyaura cross-coupling reactions.
Reduction Reactions: It can be used as a precursor to synthesize metal-fullerene coordination complexes by reduction methods.
Common Reagents and Conditions:
Kumada Coupling Reaction: Typically involves the use of Grignard reagents and aryl halides under inert atmosphere.
Suzuki-Miyaura Reaction: Involves the use of aryl boronic acids and aryl halides in the presence of a base.
Major Products:
Cross-Coupling Reactions: The major products are biaryl compounds formed from the coupling of aryl halides and aryl boronic acids.
Scientific Research Applications
Chemistry:
Catalysis: Widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Polymerization: Used in the polymerization of poly(3-alkoxythiophene)s and other conjugated polymers.
Biology and Medicine:
Coordination Complexes:
Industry:
Mechanism of Action
The mechanism by which Dichloro[1,3-bis(diphenylphosphino)propane]nickel exerts its catalytic effects involves the formation of a coordination complex with the substrate. The nickel center facilitates the oxidative addition of the substrate, followed by transmetalation and reductive elimination steps to form the desired product . The diphosphine ligand stabilizes the nickel center and enhances its catalytic activity .
Comparison with Similar Compounds
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride: Similar in structure but has a different bite angle, leading to different catalytic properties.
[1,4-Bis(diphenylphosphino)butane]nickel(II) chloride: Another similar compound with a longer carbon chain between the phosphine groups.
Uniqueness:
Properties
Molecular Formula |
C27H28Cl2NiP2+2 |
---|---|
Molecular Weight |
544.1 g/mol |
IUPAC Name |
dichloronickel;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium |
InChI |
InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 |
InChI Key |
ZBQUMMFUJLOTQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl |
Origin of Product |
United States |
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